molecular formula C13H8N4O7 B11711022 Benzamide, N-(2,6-dinitrophenyl)-4-nitro- CAS No. 89844-36-0

Benzamide, N-(2,6-dinitrophenyl)-4-nitro-

Katalognummer: B11711022
CAS-Nummer: 89844-36-0
Molekulargewicht: 332.22 g/mol
InChI-Schlüssel: KNYRNCLWUUOMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- is a chemical compound with the molecular formula C13H8N4O7. It is characterized by the presence of nitro groups attached to the benzamide structure, which significantly influences its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- typically involves the nitration of benzamide derivatives. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzamide ring .

Industrial Production Methods

Industrial production of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-dinitrophenyl)benzamide
  • 2,4-Dinitrophenol
  • 2,6-Dinitroaniline

Uniqueness

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- is unique due to the specific arrangement of nitro groups on the benzamide structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

89844-36-0

Molekularformel

C13H8N4O7

Molekulargewicht

332.22 g/mol

IUPAC-Name

N-(2,6-dinitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H8N4O7/c18-13(8-4-6-9(7-5-8)15(19)20)14-12-10(16(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,14,18)

InChI-Schlüssel

KNYRNCLWUUOMTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.